(E)-3-Benzylidenedihydrofuran-2(3H)-one
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Overview
Description
(E)-3-Benzylidenedihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Reactions :
- Liao et al. (2005) discussed the formation of benzo[b]furan-3-carboxylic acid from 3-Benzylidene-Dihydro-Furan-2-One via a Pd(II)-mediated cascade carboxylative annulation, emphasizing the construction of complex structures through novel synthesis techniques (Liao, Smith, Fathi, & Yang, 2005).
- Morozova et al. (1994) studied the amination and hydroamination reactions of 5-alkyl-3H-furan-2-ones, including 3-Benzylidene derivatives, highlighting their potential in creating diverse organic compounds (Morozova, Sedavkina, & Egorova, 1994).
Catalytic and Chemical Properties :
- The work of Katritzky and Shcherbakova (1996) on the synthesis of dihydro- and α-hydroxytetrahydro-furan derivatives showcases the chemical versatility of furan-based compounds (Katritzky & Shcherbakova, 1996).
- Markina, Chen, and Larock (2013) developed an efficient method for synthesizing benzofurans, which could be applicable in various synthetic applications (Markina, Chen, & Larock, 2013).
Applications in Material Science and Pharmaceuticals :
- Teixeira et al. (2007) investigated the synthesis of 3-benzyl-5-arylidenefuran-2(5H)-ones and their cytotoxic activity, indicating potential pharmaceutical applications (Teixeira, Barbosa, Maltha, Rocha, Bezerra, Costa-Lotuf, Pessoa, & Moraes, 2007).
- Wang et al. (2012) synthesized bio-based benzoxazines, incorporating furan derivatives, for potential use in green chemistry and material science (Wang, Sun, Liu, Sudo, & Endo, 2012).
Mechanism of Action
- The compound may impact multiple pathways, including:
- Antiviral Activity : Some indole derivatives exhibit antiviral properties . Further studies are needed to determine if 3-Benzylidene-Dihydro-Furan-2-One shares this activity.
- Anti-Inflammatory and Analgesic Effects : Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties . Investigating whether our compound exhibits similar effects is essential.
- Anticancer Potential : Substituted benzofurans (related to indoles) have shown significant anticancer activity . We should explore whether 3-Benzylidene-Dihydro-Furan-2-One follows suit.
Biochemical Pathways
Future Directions
Benzofuran derivatives, including 3-Benzylidene-Dihydro-Furan-2-One, have shown potential in various therapeutic applications, particularly in the treatment of cancer . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
Properties
IUPAC Name |
(3Z)-3-benzylideneoxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDMVZSYTMJVEK-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC(=O)/C1=C\C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.